molecular formula C14H15N5O3S B2729670 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034551-44-3

3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2729670
CAS No.: 2034551-44-3
M. Wt: 333.37
InChI Key: SYWXUFQHDZRBAV-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical research and development. This hybrid molecule integrates two privileged pharmacophores: a 4-oxothieno[2,3-d]pyrimidine scaffold and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety. The 4-oxothieno[2,3-d]pyrimidine core is a well-established structural motif in medicinal chemistry, known for its versatile biological activities and similarity to purine bases, which facilitates interaction with various enzymatic targets . Research indicates that such fused heterocyclic systems demonstrate significant potential in drug discovery, particularly as kinase inhibitors . The compound's molecular architecture suggests potential application as a protein kinase inhibitor, with research interest focused primarily on its anti-proliferative properties in oncology, specifically in hematological malignancies and solid tumors. The design incorporates critical structural features associated with potent kinase inhibition: a hydrogen-bond donor/acceptor system from the pyrimidinone carbonyl and NH groups, supplemented by the methoxy-pyrazole carboxamide side chain that may enhance solubility and receptor binding affinity. This molecular framework bears structural similarities to other biologically active thienopyrimidine derivatives that have demonstrated efficacy in targeting enzymatic pathways involved in cancer progression . The compound is provided exclusively for research purposes in pharmaceutical development, mechanism of action studies, and preclinical investigations. Researchers should handle this product with appropriate precautions in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-18-7-10(12(17-18)22-2)11(20)15-4-5-19-8-16-13-9(14(19)21)3-6-23-13/h3,6-8H,4-5H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXUFQHDZRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can be approached through a multi-step synthetic pathway

  • Formation of Pyrazole Core: The synthesis begins with the cyclization of a 1,3-diketone and a hydrazine derivative under acidic or basic conditions to form the pyrazole ring.

  • Introduction of Thieno[2,3-d]pyrimidinone Moiety: The thieno[2,3-d]pyrimidinone moiety is introduced through a condensation reaction involving a thiophene derivative and a nitrile compound, followed by cyclization.

Industrial Production Methods

The industrial production of this compound can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow chemistry techniques. Process intensification strategies and green chemistry principles are often integrated to improve yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at specific sites such as the methoxy or pyrazole ring, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can target the carbonyl functionalities, converting them into alcohols or amines.

Common Reagents and Conditions

  • Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or osmium tetroxide.

  • Reducing Agents: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution Reagents: Halides, acids, or bases in appropriate solvents such as dichloromethane, acetonitrile, or toluene.

Major Products Formed

Depending on the reactions, the major products can include hydroxylated derivatives, amine derivatives, or substituted aromatic compounds with enhanced properties or biological activities.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of this compound is its antimycobacterial activity . Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which includes the target compound, exhibit considerable efficacy against strains of Mycobacterium tuberculosis.

Key Findings:

  • The compound demonstrates a percentage inhibition of approximately 40% to 68% against various mycobacterial strains, including Mycobacterium smegmatis and Mycobacterium bovis BCG .
  • The structural features of the compound are conducive to enhancing its biological activity, making it a promising candidate for further development as an antitubercular agent .

Anticancer Potential

The compound has also shown potential in anticancer applications . Studies have reported that thieno[2,3-d]pyrimidin derivatives can inhibit key pathways involved in cancer cell proliferation.

Case Study:

  • A study screened various thieno[2,3-d]pyrimidin derivatives for their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways , both critical in cancer progression. The results indicated that some derivatives exhibited significant antiproliferative effects .

Synthesis and Structural Diversity

The synthesis of 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide involves several steps that allow for structural modifications to enhance biological activity.

Synthesis Overview:

  • The synthesis typically involves the use of diversity-oriented methods , allowing for the generation of a library of compounds with varying substituents that can affect their pharmacological properties .
  • Techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are utilized to characterize these compounds and confirm their structures .

Pharmacological Insights

Recent studies have provided insights into the pharmacological mechanisms by which this compound operates. Its ability to interact with specific biological targets makes it suitable for further investigation.

Mechanisms of Action:

  • The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Its interaction with bacterial enzymes involved in cell wall synthesis could explain its antimycobacterial properties .

Mechanism of Action

The mechanism by which 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways and cellular processes. The pathways involved could include inhibition of specific enzymes, interference with DNA synthesis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents/Modifications
Target Compound C₁₆H₁₆N₆O₃S* ~388.4† Pyrazole-4-carboxamide + thienopyrimidinone 3-Methoxy, 1-methyl, ethyl linker, sulfur in thienopyrimidinone
Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide) C₃₂H₂₄F₂N₆O₃ 589.1 Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, chromen-4-one, isopropylamide; increased rigidity and lipophilicity
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine carboxamide Ethyl, methyl, phenyl; lacks fused thienopyrimidinone, simpler structure

*Assumed based on structural analysis; †Calculated using standard atomic weights.

Key Observations:

Heterocyclic Core Variations: The target compound’s thienopyrimidinone (sulfur-containing) contrasts with Example 53’s chromenone (oxygen-containing) and ’s pyrazolo-pyridine.

Substituent Effects :

  • The 3-methoxy group on the target’s pyrazole may improve solubility compared to Example 53’s lipophilic fluorophenyl substituents. However, fluorine atoms in Example 53 could enhance membrane permeability and target affinity .
  • The ethyl linker in the target compound provides flexibility absent in ’s directly linked pyrazolo-pyridine system, which may limit conformational adaptability during binding .

Molecular Weight and Complexity: The target compound (~388 Da) is smaller than Example 53 (589 Da), suggesting better bioavailability under Lipinski’s rules.

Hypothesized Pharmacological Profiles

While direct activity data are unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition: Example 53’s chromenone-pyrazolopyrimidine scaffold resembles kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting the target compound’s thienopyrimidinone may similarly interact with ATP-binding pockets but with altered selectivity due to sulfur’s electronegativity .
  • Metabolic Stability : The target’s methoxy group may reduce oxidative metabolism compared to Example 53’s fluorine substituents, which are resistant to enzymatic degradation but may increase toxicity risk .
  • Solubility: ’s simpler structure likely has higher aqueous solubility, but the target’s thienopyrimidinone could improve binding through hydrophobic interactions in enzymatic clefts .

Biological Activity

3-Methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole ring, a thieno[2,3-d]pyrimidine moiety, and a methoxy group. Its chemical formula is C₁₈H₁₈N₄O₃S, and its molecular weight is approximately 378.43 g/mol.

Biological Activity Overview

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Effective against Mycobacterium tuberculosis and other bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

Anticancer Activity

Recent studies have shown that compounds similar to 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been reported to cause G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle and leading to increased apoptosis rates. For example, compounds from the thieno[2,3-d]pyrimidine class have shown IC50 values ranging from 0.075 to 6.96 μM against different cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
3bHepG23.105Induces apoptosis via caspase activation
4cPC-30.126Inhibition of VEGFR-2 and AKT

Antimicrobial Activity

The compound has demonstrated significant anti-mycobacterial activity. Studies show that related thieno[2,3-d]pyrimidine derivatives inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Table 2: Antimycobacterial Activity

CompoundStrainMIC (µg/mL)Percentage Inhibition
Compound AMycobacterium tuberculosis H37Rv868%
Compound BMycobacterium smegmatis1040%

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death is a common mechanism observed in anticancer studies.
  • Disruption of Bacterial Cell Wall Synthesis : Anti-mycobacterial activity is often attributed to interference with the synthesis and integrity of the bacterial cell wall.

Case Studies

A notable study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines and demonstrated significant growth inhibition alongside apoptosis induction . Another investigation focused on their antimicrobial properties against resistant strains of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step heterocyclic coupling. For example:

Thienopyrimidinone core preparation : Oxidative cyclization of thiophene derivatives with urea analogs under acidic conditions (e.g., polyphosphoric acid) .

Pyrazole-carboxamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling between the pyrazole-4-carboxylic acid and the thienopyrimidinone-ethylamine intermediate. Solvent choice (DMF or DCM) and temperature (0–25°C) critically impact reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetonitrile or ethanol) achieves >95% purity. Monitor by TLC and LCMS .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to confirm substitution patterns (e.g., methoxy group at δ 3.85 ppm, thienopyrimidinone carbonyl at δ 167–170 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) for molecular ion validation; HRMS for exact mass matching (±5 ppm tolerance) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect stereochemical impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar pyrimidine derivatives).
  • Hygroscopicity testing : Store at 4°C in desiccators (silica gel) to prevent hydrolysis of the methoxy group.
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Core modifications : Replace the thienopyrimidinone with quinazolinone or pyridopyrimidine cores to assess kinase inhibition selectivity .
  • Substituent variation : Systematically alter the methoxy group (e.g., ethoxy, hydroxyl) or pyrazole methyl group (e.g., trifluoromethyl) to evaluate effects on target binding.
  • In vitro assays : Use kinase profiling panels (e.g., EGFR, VEGFR2) and cellular viability assays (MTT) in cancer cell lines. Compare IC50_{50} values across analogs .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Standardized assay protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (≤20) to minimize variability .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway inhibition (e.g., ERK phosphorylation) .
  • Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify outliers .

Q. How can computational modeling guide target identification for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., PDB 4HJO for EGFR). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the pyrazole methyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Lys721 in EGFR) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to prioritize targets .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Methodology :

  • Process optimization : Replace DMF with toluene/water biphasic systems for safer amide coupling at scale .
  • Catalyst recycling : Use immobilized Pd catalysts for Suzuki-Miyaura cross-couplings (if applicable) to reduce metal contamination .
  • Quality control : Implement PAT (process analytical technology) with inline FTIR to monitor intermediate formation .

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